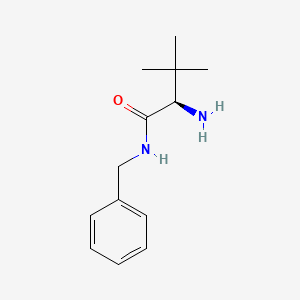

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide

説明

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide is a chiral carboxamide derivative with the molecular formula C₁₃H₂₀N₂O and a molecular weight of 220.31 g/mol . The compound features a stereogenic center at the C2 position (R-configuration), a dimethyl-substituted butanamide backbone, and a benzyl (phenylmethyl) group attached to the amide nitrogen. It is commercially available in purities up to 98% and is marketed as a chiral thiourea catalyst or intermediate in asymmetric synthesis .

特性

分子式 |

C13H20N2O |

|---|---|

分子量 |

220.31 g/mol |

IUPAC名 |

(2R)-2-amino-N-benzyl-3,3-dimethylbutanamide |

InChI |

InChI=1S/C13H20N2O/c1-13(2,3)11(14)12(16)15-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)/t11-/m0/s1 |

InChIキー |

VCKOJWNPRZBZKV-NSHDSACASA-N |

異性体SMILES |

CC(C)(C)[C@H](C(=O)NCC1=CC=CC=C1)N |

正規SMILES |

CC(C)(C)C(C(=O)NCC1=CC=CC=C1)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylbutanoic acid and benzylamine.

Amidation Reaction: The carboxylic acid group of 3,3-dimethylbutanoic acid is converted to an amide by reacting it with benzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography, to isolate the (2R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to perform the amidation reaction efficiently.

Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer, thereby facilitating the separation of the desired (2R)-enantiomer.

Purification: Using large-scale chromatography or crystallization techniques to purify the compound.

化学反応の分析

科学研究への応用

(2R)-2-アミノ-3,3-ジメチル-N-(フェニルメチル)ブタンアミドは、いくつかの科学研究への応用があります。

医薬品化学: 神経疾患を標的にする医薬品化合物の合成におけるビルディングブロックとして使用できます。

有機合成: 複雑な有機分子の合成における中間体として役立ちます。

生物学的研究: 酵素-基質相互作用やキラル認識を含む研究で使用できます。

工業的な応用: 特殊化学薬品や材料の製造に使用される可能性があります。

科学的研究の応用

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It can be used in studies involving enzyme-substrate interactions and chiral recognition.

Industrial Applications: It may be used in the production of specialty chemicals and materials.

作用機序

(2R)-2-アミノ-3,3-ジメチル-N-(フェニルメチル)ブタンアミドの作用機序には、特定の分子標的との相互作用が含まれます。

分子標的: 体内の酵素や受容体と相互作用し、その活性を調節する可能性があります。

関与する経路: この化合物は、神経伝達または代謝プロセスに関連するシグナル伝達経路に影響を与える可能性があります。

類似化合物との比較

Stereoisomeric Counterparts

- (2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide Molecular Formula: C₁₃H₂₀N₂O (identical to the target compound). CAS RN: 49214-87-3 . For example, in thiourea-catalyzed reactions, the (2R)-enantiomer may exhibit superior hydrogen-bonding interactions compared to the (2S)-form due to stereoelectronic effects .

N-Methylated Derivatives

- (2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide Molecular Formula: C₁₄H₂₂N₂O. CAS RN: 49214-75-3 . Key Difference: An additional methyl group on the amide nitrogen increases lipophilicity (logP ~2.8 vs. ~2.3 for the parent compound), which may enhance membrane permeability in drug delivery systems .

Pyridinyl-Substituted Analogues

- (S)-2-Amino-3,3-dimethyl-N-2-pyridinylbutanamide Molecular Formula: C₁₁H₁₆N₃O. CAS RN: 171764-07-1 .

Thiourea-Functionalized Derivatives

- (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide Molecular Formula: C₂₂H₂₃F₆N₃OS. CAS RN: 2209087-17-0 . Key Difference: The thiourea group (–NH–C(=S)–NH–) and trifluoromethyl substituents enhance electron-withdrawing properties, making it a potent catalyst in asymmetric Michael additions. The CF₃ groups also improve metabolic stability in medicinal chemistry contexts .

Antiviral Agent Intermediates

The (2R)-configured chlorohydrin intermediate (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-carbamic acid (Figure 6 in ) shares structural motifs with the target compound and is used in synthesizing atazanavir , an HIV protease inhibitor. Enzymatic resolution of such intermediates highlights the importance of stereochemical precision in antiviral drug development .

Chiral Catalysis

The target compound’s thiourea derivatives (e.g., ’s (S)-2-[[(1R,2R)-2-aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide) demonstrate rigid cyclohexyl backbones that enhance enantioselectivity in organocatalytic reactions, such as Strecker syntheses, achieving enantiomeric excess (ee) values >90% .

Commercial and Physicochemical Comparison

Research Findings and Industrial Relevance

- Stereochemical Impact: The (2R)-configuration is critical for binding to biological targets. For instance, in cyclohexyl-thioureido derivatives (), the (1R,2R)-aminocyclohexyl group synergizes with the (2R)-butanamide to stabilize transition states in asymmetric catalysis .

- Cost Drivers : Higher prices for (2R)-enantiomers (e.g., ¥30,200 vs. ¥24,600 for the (2S)-form) reflect synthetic challenges in achieving enantiopurity .

- Emerging Applications : Thiourea derivatives () are gaining traction in agrochemicals, leveraging trifluoromethyl groups for pesticidal activity (cf. ’s bromobutide analogues) .

生物活性

(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide, also known as a derivative of amino acids, has garnered attention for its potential applications in medicinal chemistry, particularly in treating neurological disorders. This compound features a unique stereochemistry and functional groups that contribute to its biological activity. Its molecular formula is C₁₃H₂₀N₂O, with a molecular weight of approximately 220.31 g/mol.

Chemical Structure and Properties

The compound is characterized by:

- A butanamide backbone .

- Dimethyl substitution at the 3-position.

- A phenylmethyl group attached to the nitrogen atom.

This specific configuration influences its reactivity and interactions within biological systems.

Research indicates that this compound may modulate the activity of enzymes or receptors involved in neurotransmission and metabolic processes. Its mechanism of action is believed to involve:

- Interaction with specific molecular targets.

- Influence on signaling pathways related to neurological functions.

Biological Activity and Case Studies

-

Anticonvulsant Properties :

- Studies have demonstrated that derivatives of this compound exhibit efficacy in rodent models for seizures. For instance, a study indicated that compounds structurally similar to this compound showed significant anticonvulsant activity in controlled experiments involving induced seizures in rats.

-

Neuropathic Pain :

- The compound has also been investigated for its potential role in alleviating neuropathic pain. In animal models, it was found to reduce pain sensitivity, suggesting its therapeutic potential for conditions such as diabetic neuropathy.

Comparative Biological Activity

To understand the biological activity better, a comparison with structurally similar compounds is useful:

| Compound Name | Description |

|---|---|

| (2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide | The (2S)-enantiomer; differences in stereochemistry may lead to varying biological activities. |

| N-Benzyl-3,3-dimethylbutanamide | Lacks the chiral center; serves as a simpler analog without the amino functionality. |

| 2-Amino-3,3-dimethylbutanamide | Similar backbone but without the benzyl group; offers insights into structure-activity relationships. |

Research Findings

Recent research highlights the following findings regarding this compound:

- Efficacy in Neurological Disorders : The compound has shown potential in preclinical studies targeting various neurological conditions due to its ability to modulate neurotransmitter systems.

- Chiral Building Block : It serves as a chiral building block for synthesizing other pharmaceutical compounds, which may enhance its utility in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。